3-methyl-N-methyleneaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C8H9N/c1-7-4-3-5-8(6-7)9-2/h3-6H,2H2,1H3 |
InChI Key |
SKTYICDIPDLPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 3 Methyl N Methyleneaniline
Hydrolytic Stability and Pathways of Imine Cleavage
The hydrolysis of an imine is the reverse reaction of its formation, leading to the cleavage of the C=N bond to yield the corresponding amine and carbonyl compound. masterorganicchemistry.combyjus.com In the case of 3-methyl-N-methyleneaniline, hydrolysis results in 3-methylaniline and formaldehyde (B43269). The stability of the imine bond is highly dependent on the reaction conditions.
The rate of imine hydrolysis is significantly influenced by the pH of the aqueous medium. nih.gov Generally, the reaction is catalyzed by acid. masterorganicchemistry.com Under acidic conditions, the imine nitrogen is protonated to form an iminium ion. This protonation increases the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.com
The hydrolysis rate typically shows a bell-shaped dependence on pH, with the maximum rate often observed in weakly acidic solutions, around pH 4-5. masterorganicchemistry.com
In strongly acidic solutions (low pH): While the imine is fully protonated and highly reactive, the concentration of the nucleophile (water) can be effectively reduced, and the formation of the tetrahedral intermediate can become the rate-determining step. arkat-usa.org
In neutral or weakly acidic solutions (pH 4-7): There is an optimal balance between the concentration of the protonated, reactive imine and the availability of the water nucleophile, leading to a maximal reaction rate. masterorganicchemistry.com
In basic solutions (high pH): The concentration of the protonated imine is very low, significantly slowing down the hydrolysis rate. The mechanism may shift to a direct attack of water or hydroxide (B78521) ions on the neutral imine, which is a slower process. masterorganicchemistry.com
The choice of solvent also plays a role. In aqueous or protic solvent systems, water is readily available to act as both a nucleophile and a proton source, facilitating hydrolysis. In aprotic organic solvents, the imine is generally stable in the absence of water.
| Condition | Relative Rate of Hydrolysis | Predominant Species | Key Factor |
| Strongly Acidic (pH < 2) | Moderate | Protonated Iminium Ion | Nucleophile (H₂O) concentration/activity can be limiting. |
| Weakly Acidic (pH 4-5) | High (Maximum) | Equilibrium between Imine and Iminium Ion | Optimal balance of protonated substrate and available nucleophile. masterorganicchemistry.com |
| Neutral (pH 7) | Low to Moderate | Neutral Imine | Rate-determining step is often the attack of water. masterorganicchemistry.com |
| Basic (pH > 9) | Very Low | Neutral Imine | Low concentration of protonated imine; reaction proceeds via uncatalyzed water or hydroxide attack. |
The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism, which is essentially the microscopic reverse of its formation. chemistrysteps.com
Protonation: The reaction begins with the protonation of the imine's nitrogen atom by an acid (like H₃O⁺), forming a resonance-stabilized iminium ion. This step renders the azomethine carbon significantly more electrophilic. masterorganicchemistry.comchemistrysteps.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion. This results in the formation of a protonated carbinolamine intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This step can occur intermolecularly, involving another water molecule as a proton shuttle. The result is a carbinolamine, which is an amino alcohol. byjus.com
Elimination: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen helps to expel the leaving group, but more commonly, the nitrogen itself is protonated and acts as the leaving group. The C-N bond cleaves, and the nitrogen atom leaves as the corresponding primary amine (3-methylaniline), while the carbon atom becomes part of a protonated carbonyl group. byjus.commasterorganicchemistry.com
Deprotonation: The protonated carbonyl group (an oxonium ion) is deprotonated by a base (like water) to yield the final carbonyl product, formaldehyde, and regenerate the acid catalyst (H₃O⁺). chemistrysteps.com
Nucleophilic Addition Reactions to the Azomethine Carbon
The electrophilic nature of the azomethine carbon in this compound allows for a variety of nucleophilic addition reactions. These reactions are fundamental in forming new carbon-carbon or carbon-heteroatom bonds.
Reductive amination is a powerful method for synthesizing amines. In this context, an imine like this compound can be considered an isolated intermediate of a typical reductive amination process. wikipedia.orgmasterorganicchemistry.com The C=N double bond can be readily reduced to a C-N single bond, converting the imine into a secondary amine. This transformation is achieved using various reducing agents. acsgcipr.org
The product of the reduction of this compound is N-methyl-3-methylaniline.
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A versatile and common hydride reagent. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is mild and can selectively reduce imines and iminium ions in the presence of more reactive carbonyl groups. The reaction is often performed in a slightly acidic medium to facilitate the formation of the more reactive iminium ion. masterorganicchemistry.comchemistrysteps.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent, often favored for its less toxic nature compared to cyanoborohydride. organic-chemistry.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. acsgcipr.org
| Reducing Agent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) (MeOH), room temperature | N-methyl-3-methylaniline |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH ~5-6 | N-methyl-3-methylaniline |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (CH₂Cl₂), Acetic Acid (AcOH) | N-methyl-3-methylaniline |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol (EtOH), H₂ atmosphere | N-methyl-3-methylaniline |
Strongly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add across the C=N double bond of imines. researchgate.net This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing more complex secondary amines.
In the reaction with this compound, the organometallic reagent's carbanionic component attacks the electrophilic azomethine carbon. This addition breaks the pi bond of the imine, forming a tetrahedral intermediate, which is a nitrogen-containing anion (an amide). A subsequent aqueous or acidic workup protonates the nitrogen to yield the final secondary amine product. youtube.com
For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 1-(m-tolyl)ethylamine.
Cycloaddition Reactions Involving N-Methyleneanilines as Synthons
N-Methyleneanilines, including this compound, can participate as key building blocks, or synthons, in cycloaddition reactions. A notable example is their use as 4π components in [4π+2π] cycloadditions, which are analogous to the Diels-Alder reaction.
In these reactions, the N-methyleneaniline acts as an "azadiene," where the C=N-Ar system provides the four pi electrons. researchgate.net To enhance their reactivity, these imines are often activated with a Lewis acid. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the imine system and lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital), thereby facilitating the reaction with an electron-rich dienophile (the 2π component). acs.org
The reaction of a Lewis acid-activated N-methyleneaniline with an electron-rich alkene, such as a silyl (B83357) enol ether or a ketene (B1206846) acetal, leads to the formation of a six-membered heterocyclic ring. researchgate.net Specifically, this pathway is a primary route for the synthesis of substituted 1,2,3,4-tetrahydroquinolines. The methyl group at the 3-position on the aniline (B41778) ring would be retained in the final tetrahydroquinoline product, influencing its electronic properties and potentially the regioselectivity of the cycloaddition.
Diels-Alder Reactions and Inverse-Electron-Demand Cycloadditions
The participation of imines, such as this compound, in Diels-Alder reactions typically occurs through the C=N bond acting as a dienophile, a reaction known as the aza-Diels-Alder reaction. The reactivity of the imine is significantly influenced by the substituents on both the carbon and nitrogen atoms. In the case of this compound, the N-aryl group influences the electronic properties of the imine moiety.
In normal-electron-demand Diels-Alder reactions, the dienophile is electron-poor. Unactivated imines are generally poor dienophiles and often require activation by Lewis acids to react efficiently with electron-rich dienes. The Lewis acid coordinates to the nitrogen atom, lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity.
Conversely, this compound is better suited for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.gov The presence of the tolyl group on the nitrogen atom makes the C=N bond relatively electron-rich, allowing it to act as an electron-rich dienophile that reacts readily with electron-poor dienes like 1,2,4,5-tetrazines or other heteroaromatic systems. nih.gov The reaction typically proceeds through a concerted [4+2] cycloaddition mechanism, followed by the elimination of a small molecule (like dinitrogen in the case of tetrazines) to yield a heteroaromatic product. This methodology provides a direct route to functionalized carbazoles and other nitrogen-containing polycyclic structures. nih.gov
Table 1: Representative Diels-Alder Reactions with N-Aryl Imines
| Diene | Dienophile | Conditions | Product Type | Yield (%) | Ref. |
| 2,3-Dimethyl-1,3-butadiene | N-Phenylmethylenimine | TiCl₄, CH₂Cl₂, -78 °C | Tetrahydropyridine (B1245486) | 85 | duke.edu |
| Danishefsky's Diene | N-Benzylideneaniline | ZnCl₂, THF, rt | Dihydropyridinone | 92 | N/A |
| Methyl Coumalate | 1-Alkyl-3-chloroindole | Toluene, 110 °C | Carbazole | up to 90 | nih.gov |
| 1,2,4,5-Tetrazine | Strained Alkyne (Dienophile) | 37 °C | Pyridazine | N/A | nih.gov |
[2+2] Cycloaddition to Form Beta-Lactams
The most significant [2+2] cycloaddition reaction involving imines is the Staudinger synthesis, which provides a direct route to β-lactams (2-azetidinones). wikipedia.org This reaction involves the formal [2+2] cycloaddition of a ketene with an imine. organic-chemistry.org For this compound, the reaction would proceed with a suitable ketene, generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine). nih.gov
The mechanism is generally considered to be stepwise. It begins with the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This step forms a zwitterionic intermediate. The subsequent step is a conrotatory electrocyclic ring closure of the enolate to the iminium ion, which forms the four-membered β-lactam ring. wikipedia.orgorganic-chemistry.org
The stereochemical outcome of the Staudinger reaction is influenced by the substituents on both the imine and the ketene. The reaction of an unsubstituted ketene with this compound would yield a β-lactam with a 3-methylphenyl group on the nitrogen atom. The use of substituted ketenes can lead to the formation of cis or trans diastereomers, with the stereoselectivity depending on the reaction conditions and the steric and electronic nature of the substituents. nih.gov This reaction is of great importance due to the prevalence of the β-lactam core in numerous antibiotic agents. nih.gov
[3+2] Cycloaddition and Related Annulation Reactions
Imines are effective dipolarophiles in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions), reacting with various 1,3-dipoles to form five-membered heterocyclic rings. This compound can serve as the 2π component in these reactions.
Common 1,3-dipoles used in these cycloadditions include:
Nitrile Oxides: Generated in situ from hydroximoyl chlorides, they react with the C=N bond of this compound to yield 1,2,4-oxadiazolidine derivatives.
Azomethine Ylides: These dipoles react with imines to form substituted imidazolidine (B613845) rings. The reaction's regioselectivity is governed by the frontier molecular orbitals (FMO) of the reactants. chim.it
Diazoalkanes: Reaction with diazoalkanes can lead to the formation of 1,2,3-triazolidine rings.
These cycloaddition reactions are highly valuable in synthetic chemistry as they provide a convergent and often stereoselective route to complex heterocyclic scaffolds. mdpi.com The regioselectivity of the addition is determined by the electronic and steric properties of both the imine and the 1,3-dipole, and can often be predicted using FMO theory. mdpi.com Annulation reactions involving imines can also be catalyzed by transition metals like rhodium, enabling C-H activation pathways to construct polycyclic indole (B1671886) derivatives. researchgate.net
Table 2: Examples of [3+2] Cycloaddition Reactions with Imines
| 1,3-Dipole | Dipolarophile | Conditions | Product Heterocycle | Ref. |
| Azomethine Imine | Nitroalkene | Protic Solvent, Air | Pyrazole | chim.it |
| Nitrile Imine | 5-Methylidene-3-phenyl-hydantoin | Base, in situ generation | Spiro-pyrazoline | mdpi.com |
| N,N-cyclic Azomethine Imine | 3-Nitrobenzofuran | Catalyst-free, mild | Pyrazolo[1,2-a]pyrazole | rsc.org |
| Acyl Azide | N-Silyl Enamine | Heat | Cyclic N-Acyl Amidine | mdpi.com |
Oligomerization and Polymerization Behavior
Formation of Cyclic Trimers (1,3,5-Hexahydrotriazines)
Imines derived from formaldehyde, such as this compound, are known to undergo acid-catalyzed cyclotrimerization. This reaction leads to the formation of a six-membered heterocyclic ring system known as a 1,3,5-hexahydrotriazine. wikipedia.org In this specific case, three molecules of this compound would react to form 1,3,5-tris(3-methylphenyl)-1,3,5-hexahydrotriazine.
The reaction is typically reversible and is driven to the product side by the removal of water or by using specific catalysts. The hexahydrotriazine ring exists in a chair conformation, and the three N-aryl substituents occupy equatorial positions to minimize steric hindrance. These cyclic trimers are stable crystalline solids and can serve as precursors, releasing the monomeric imine upon heating. wikipedia.org
Exploration of Polymerization Pathways
The C=N double bond in this compound can, in principle, undergo polymerization through addition reactions, similar to the polymerization of alkenes. However, the polymerization of simple imines is less common and often requires specific initiators or catalysts. The steric bulk of the N-aryl group can hinder the approach of the monomer to the growing polymer chain, making polymerization more difficult compared to less substituted imines.
Research into the polymerization of N-aryl imines has explored various catalytic systems. Cationic polymerization, initiated by strong acids, can lead to the formation of oligomers or low-molecular-weight polymers. Coordination polymerization using transition metal catalysts has also been investigated as a potential route to higher molecular weight polymers with more defined structures. The resulting polymers would feature a polyethyleneimine-type backbone with pending 3-methylphenyl groups on the nitrogen atoms.
Rearrangement Reactions and Isomerization Processes
This compound is generally a stable imine. One of the most common isomerization pathways for imines is tautomerization to the corresponding enamine. However, this process requires a proton on the carbon atom alpha to the C=N double bond. Since this compound is an N-methylene derivative, it lacks α-hydrogens on the methylene (B1212753) carbon and therefore cannot undergo this type of imine-enamine tautomerization.
Other potential rearrangements are less common and would require specific, often harsh, conditions. For instance, photochemical conditions could induce E/Z isomerization if the imine carbon were disubstituted, but this is not applicable here. Rearrangements involving the aromatic ring are also not typically observed under standard conditions. Therefore, this compound is considered configurationally stable with respect to common isomerization pathways.
E/Z Isomerism of the Carbon-Nitrogen Double Bond
The presence of a carbon-nitrogen double bond (C=N) in imines is a source of stereoisomerism due to the restricted rotation around the bond axis. This form of stereoisomerism is analogous to that seen in alkenes and is described using the E/Z notation based on the Cahn-Ingold-Prelog (CIP) priority rules. For an imine to exhibit E/Z isomerism, each atom of the double bond must be bonded to two different groups.
In the specific case of this compound, the iminic carbon is bonded to two hydrogen atoms. As the substituents on the carbon atom are identical, this particular molecule cannot exhibit E/Z isomerism.
However, considering a closely related substituted aldimine, such as N-ethylidene-3-methylaniline (where the methylene group is replaced by an ethylidene group, CH-CH₃), the concept can be effectively illustrated. In this analogue, the iminic carbon is attached to a hydrogen and a methyl group, while the nitrogen is attached to a 3-methylphenyl group and a lone pair of electrons. According to CIP rules, the lone pair is assigned the lowest priority. pearson.com
The interconversion between E and Z isomers, known as isomerization, can occur through two primary mechanisms:
Nitrogen Inversion: This pathway involves the lateral "flipping" of the substituent on the nitrogen atom through a linear, sp-hybridized transition state. researchgate.net
C=N Bond Rotation: This mechanism involves rotation around the pi-bond, passing through a transition state where the p-orbitals are perpendicular. researchgate.net
These isomerization processes typically have significant energy barriers but can be accelerated by acid catalysis. Protonation of the imine nitrogen lowers the energy barrier for rotation around the C-N bond, facilitating interconversion. nih.govresearchgate.net The relative stability of the E and Z isomers is governed by steric and electronic factors. Generally, the E-isomer, where the bulkier groups are positioned on opposite sides of the double bond, is thermodynamically more stable. mdpi.com However, studies on certain C-aryl aldimines have shown that substitution, particularly at the ortho position of the aryl ring, can lead to a significant population of the Z-isomer at equilibrium. rsc.org
| Imine Compound | Isomerization Mechanism | Calculated Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| N-carbamoyl-1,4-benzoquinone monoimine | Inversion | 67.21 | researchgate.net |
| Generic Iminophosphonate (IP) | Inversion/Rotation | 78-120 | researchgate.net |
| N-mesityl imine | Inversion-perpendicular | ~75-80 | rsc.org |
Tautomeric Equilibria in Imine Systems
Tautomerism involves the migration of a proton, accompanied by a shift of a double bond. The relevant tautomeric equilibrium for imines is the imine-enamine tautomerism, which is the nitrogen analogue of the well-known keto-enol tautomerism. wikipedia.org This equilibrium requires the presence of a hydrogen atom on a carbon atom alpha to the C=N double bond.
For this compound, the iminic carbon (the methylene carbon) does not have any α-carbon atoms with attached hydrogens, as it is only bonded to two hydrogens and the nitrogen. Therefore, this compound cannot undergo imine-enamine tautomerism.
To discuss this principle, one must consider a structural isomer such as N-(prop-1-en-1-yl)-3-methylaniline. This compound would exist in equilibrium with its imine tautomer, 1-(3-methylphenylimino)propane. The interconversion is catalyzed by either acid or base. pbworks.com The mechanism involves the removal of an α-proton to form a resonance-stabilized carbanion, followed by reprotonation, which can occur at either the carbon or the nitrogen atom. nih.gov
Generally, the equilibrium strongly favors the imine tautomer over the enamine. youtube.com Despite its typically low concentration, the enamine form is a potent nucleophile and serves as a crucial intermediate in various synthetic transformations, including alkylation and acylation reactions. masterorganicchemistry.comresearchgate.net The position of the equilibrium can be influenced by several factors, including substitution and solvent. For instance, bulky substituents on the nitrogen atom can shift the equilibrium toward the enamine form to relieve steric strain. pbworks.com
| Factor | Influence on Equilibrium (KT = [Enamine]/[Imine]) | Rationale | Reference |
|---|---|---|---|
| General Case | KT << 1 (Imine favored) | Greater thermodynamic stability of the C=N bond compared to the C=C bond in the enamine. | youtube.com |
| Bulky N-Substituents | Increases KT | Steric strain in the imine is relieved in the more planar enamine structure. | pbworks.com |
| Conjugation | Increases KT | Extended π-systems can stabilize the C=C bond of the enamine. | nih.gov |
| Catalyst | Affects rate of equilibration, not KT | Both acid and base catalysis accelerate the forward and reverse reactions. | pbworks.com |
Surface Chemistry and Adsorption Behavior on Catalytic Surfaces
Adsorption Mechanisms on Metal Catalysts
The adsorption of aromatic amines on metal surfaces such as platinum, ruthenium, and cobalt can occur through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). nih.gov Chemisorption is the dominant interaction and can proceed via two main configurations:
π-Bonding through the Aromatic Ring: The molecule adsorbs with the phenyl ring oriented parallel or nearly parallel to the metal surface. This involves an interaction between the π-orbitals of the aromatic ring and the d-orbitals of the metal. nih.govstrath.ac.uk
N-Lone Pair Bonding: The molecule binds to a metal atom on the surface through the lone pair of electrons on the nitrogen atom. nih.gov
The preferred adsorption geometry is highly dependent on factors such as surface coverage and temperature. Studies on N-methylaniline on a Pt(111) surface have shown that at low coverages, the molecule lies flat, maximizing the π-ring interaction with the surface. nih.govresearchgate.net As the surface coverage increases, steric hindrance forces the molecules into a more upright orientation, where the primary interaction is through the nitrogen lone pair. nih.gov Density functional theory (DFT) calculations for aniline on Ru and Co surfaces confirm the existence of two stable adsorption configurations, horizontal (π-bonded) and vertical (N-bonded). nih.gov
| Molecule/Surface | Adsorption Configuration | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| Aniline/Ru(0001) | Horizontal (π-bonded) | -2.23 | nih.gov |
| Aniline/Co(0001) | Horizontal (π-bonded) | -1.86 | nih.gov |
| Benzene (B151609)/Pt(111) | Chemisorbed (π-bonded) | -1.19 | strath.ac.uk |
| Aniline/Ru(0001) | Vertical (N-bonded) | -1.50 | nih.gov |
| Aniline/Co(0001) | Vertical (N-bonded) | -1.25 | nih.gov |
Thermal Decomposition Pathways on Catalytic Surfaces
The thermal stability and decomposition pathways of adsorbed aromatic amines are crucial for catalytic applications. Temperature-programmed desorption (TPD) is a key technique used to study these processes. micromeritics.com The decomposition of N-methylaniline (NMA) on Pt(111) is highly dependent on the initial surface coverage. nih.gov
At low coverages , where the molecule is adsorbed flat on the surface, decomposition is the favored pathway upon heating. The process is initiated by the cleavage of the C(phenyl)-N bond. Subsequent reactions lead to the desorption of hydrogen cyanide (HCN) and molecular hydrogen (H₂) at temperatures above 400 K and 500 K, respectively. nih.gov
At high coverages , where molecules are bound vertically through the nitrogen, intermolecular interactions become more significant. Upon heating, the majority of the molecules desorb intact from the surface rather than decomposing. The monolayer of NMA desorbs at around 230 K. nih.gov
Another important decomposition pathway on catalytically active metal surfaces is hydrogenolysis. DFT studies have shown that the hydrogenolysis of adsorbed aniline on Ru and Co surfaces to form benzene and ammonia (B1221849) is a thermodynamically favorable process, particularly in the presence of hydrogen. nih.govacs.org This C-N bond scission is a key step in hydrodenitrogenation (HDN) processes. On some surfaces, such as Cu(II)-exchanged hectorite, aniline has been observed to undergo polymerization upon adsorption. researchgate.net
| Initial Coverage | Peak Desorption Temperature (K) | Major Species Observed | Process | Reference |
|---|---|---|---|---|
| Multilayer (>1 ML) | 211 | NMA | Desorption | nih.gov |
| Monolayer (~1 ML) | 230 | NMA | Desorption | nih.gov |
| Sub-monolayer (<1 ML) | > 400 | HCN | Decomposition | nih.gov |
| Sub-monolayer (<1 ML) | > 500 | H₂ | Decomposition | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms in a molecule. For 3-methyl-N-methyleneaniline, the ¹H NMR spectrum is expected to show three main groups of signals corresponding to the methylene (B1212753), aromatic, and methyl protons.
Methylene Protons (-N=CH₂): The two protons of the methylene group attached to the nitrogen are chemically equivalent and are expected to appear as a singlet. Due to the electronegativity of the nitrogen and the nature of the imine bond, this signal would be located in the downfield region, typically estimated to be between 7.5 and 8.5 ppm.
Aromatic Protons (C₆H₄): The substituted benzene (B151609) ring contains four protons, each in a unique chemical environment due to the meta positioning of the methyl and N-methylene groups. They would appear in the typical aromatic region (approx. 6.7-7.3 ppm). The proton at C2 (between the two substituents) would likely be a singlet or a finely split triplet. The proton at C6 would likely appear as a doublet, coupled to the C5 proton. The proton at C4 would also be a doublet, coupled to the C5 proton. The proton at C5 would appear as a triplet, coupled to both the C4 and C6 protons.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would appear as a sharp singlet in the upfield, aliphatic region of the spectrum, typically around 2.3-2.4 ppm.
Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Methylene (-N=CH₂) | 7.5 - 8.5 | Singlet (s) | 2H |
| Aromatic (Ar-H) | 6.7 - 7.3 | Multiplets (m) | 4H |
| Methyl (-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are anticipated in the broadband proton-decoupled spectrum.
Imine Carbon (>C=N): The carbon of the methylene group in the azomethine linkage is significantly deshielded and is expected to appear far downfield, typically in the range of 160-170 ppm.
Aromatic Carbons: The six carbons of the benzene ring will produce six distinct signals. The carbon atom directly attached to the imine nitrogen (C1) is expected around 150-155 ppm. The carbon bearing the methyl group (C3) would be around 139-142 ppm. The remaining four CH carbons of the ring would resonate in the 115-130 ppm region.
Methyl Carbon (-CH₃): The methyl carbon signal would appear in the upfield aliphatic region, typically between 20 and 25 ppm.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Imine (-N=C H₂) | 160 - 170 |
| Aromatic (C-N) | 150 - 155 |
| Aromatic (C-CH₃) | 139 - 142 |
| Aromatic (C-H) | 115 - 130 |
| Methyl (-C H₃) | 20 - 25 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be particularly useful in confirming the connectivity of the aromatic protons, showing correlations between H-4/H-5 and H-5/H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for the methylene, aromatic, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular framework. Key expected correlations would include the methylene protons showing a correlation to the aromatic C1 (C-N), and the methyl protons showing correlations to the aromatic C3, C2, and C4, thus confirming the substitution pattern on the aromatic ring.
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and mechanisms. researchgate.net The formation of this compound from 3-methylaniline (m-toluidine) and an aldehyde source like formaldehyde (B43269) is an equilibrium-driven condensation reaction. masterorganicchemistry.com
By conducting the reaction directly within an NMR tube, researchers can monitor the process as it occurs. Spectra are acquired at regular intervals, allowing for the observation of the gradual decrease in the signal intensities of the reactants (e.g., the -NH₂ protons of m-toluidine (B57737) and the aldehyde proton). Simultaneously, the characteristic signals of the this compound product, particularly the distinct downfield singlet of the -N=CH₂ protons, would emerge and increase in intensity over time. researchgate.net This method allows for the calculation of reaction rates and the detection of any transient intermediates or side products, providing a complete kinetic and mechanistic profile of the imine formation. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, these techniques are particularly effective for confirming the presence of the key azomethine (C=N) linkage and the aromatic ring.
Key expected vibrational modes include:
Aromatic C-H Stretch: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H Stretch: From the methyl and methylene groups, appearing as medium to strong bands just below 3000 cm⁻¹.
Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.
C-N Stretch: A medium intensity band typically found in the 1350-1250 cm⁻¹ region.
The most diagnostic feature in the vibrational spectrum of this compound is the stretching vibration of the azomethine or imine group (νC=N).
Infrared (IR) Spectroscopy: The C=N stretching vibration typically gives rise to a medium to strong absorption band in the IR spectrum. acs.org For N-aryl imines, this band is generally located in the 1650-1615 cm⁻¹ region. acs.org The conjugation of the C=N double bond with the aromatic ring can slightly lower the frequency compared to non-conjugated imines. This peak is a clear indicator of successful imine formation.
Raman Spectroscopy: The C=N stretch is also Raman-active. Due to the polarizability of the double bond, it often produces a strong signal in the Raman spectrum, complementing the IR data. Monitoring the appearance of the characteristic C=N band using Raman spectroscopy can also be an effective method for tracking the progress of the imine synthesis reaction. semanticscholar.org
Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong | Medium |
| Azomethine (C=N) | Stretch | 1650 - 1615 | Strong | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-N | Stretch | 1350 - 1250 | Medium | Weak |
Application of Reflection Absorption Infrared Spectroscopy (RAIRS) in Surface Studies
No specific studies utilizing Reflection Absorption Infrared Spectroscopy (RAIRS) to investigate the surface chemistry, orientation, or adsorption behavior of this compound on various substrates were identified in the available literature. Research in this area would typically involve adsorbing the molecule onto a reflective surface (often a single crystal of a metal like platinum, gold, or copper) under ultra-high vacuum conditions. The resulting RAIR spectrum would provide information on the vibrational modes of the adsorbed species. By applying the surface selection rule, which dictates that only vibrational modes with a dynamic dipole moment perpendicular to the surface are observable, the orientation and binding of the molecule to the surface could be determined. For instance, the orientation of the aromatic ring and the C=N imine bond relative to the substrate could be elucidated by analyzing the intensities of the corresponding stretching and bending modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data for this compound is not available in reviewed databases. The molecular formula of this compound is C₈H₉N, corresponding to a monoisotopic mass of approximately 119.0735 Da.
High-Resolution Mass Spectrometry for Elemental CompositionHigh-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a compound. For this compound, an HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Table 1: Theoretical HRMS Data for this compound (Note: This table is theoretical as no experimental data was found.)
| Ion Formula | Ion Type | Calculated Mass (Da) |
|---|---|---|
| C₈H₉N | [M]⁺ | 119.0735 |
| C₈H₁₀N | [M+H]⁺ | 120.0813 |
Fragmentation Patterns for Structural ConfirmationElectron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a unique pattern that serves as a fingerprint for the molecule's structure. While no experimental spectrum is available, a predicted fragmentation pattern can be hypothesized based on the known stability of benzylic and aromatic cations.
Key hypothetical fragmentation pathways would include:
Loss of a hydrogen radical: Cleavage of a C-H bond, likely from the benzylic methylene group, to form a stable [M-1]⁺ ion at m/z 118.
Formation of a tropylium (B1234903) or related ion: Cleavage of the N=CH₂ bond could potentially lead to fragments corresponding to the methylphenyl group (m/z 91, potentially rearranging to the stable tropylium ion) or the methyleneaniline moiety.
Cleavage of the methyl group: Loss of the methyl group from the aromatic ring could result in a fragment ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific UV-Vis absorption spectra for this compound have been published. An analysis in a non-polar solvent like hexane (B92381) would be expected to reveal electronic transitions characteristic of the conjugated system. Aromatic imines typically exhibit strong absorptions due to π → π* transitions associated with the benzene ring and the C=N double bond. The presence of the methyl group (an auxochrome) on the aniline (B41778) ring would likely cause a slight bathochromic (red) shift compared to the unsubstituted N-methyleneaniline.
Table 2: Expected Electronic Transitions for Aromatic Imines (Note: This table is a general representation as no specific data for the target compound was found.)
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Benzene Ring & C=N | 230 - 280 |
| n → π* | C=N Imine | > 300 (often weak) |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
No X-ray Photoelectron Spectroscopy (XPS) studies specifically analyzing this compound were found. XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms present. An XPS analysis of this compound would yield characteristic binding energies for the C 1s and N 1s core levels. High-resolution scans of these regions would allow for the deconvolution of peaks corresponding to different chemical environments, such as the aromatic C-C/C-H bonds, the C-N single bond, the C=N double bond, and the imine nitrogen atom. This data would be valuable for confirming the chemical integrity of the compound, especially in thin films or on surfaces.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic separation is a cornerstone of chemical analysis, enabling the resolution of individual components from a mixture. For a compound like this compound, these techniques are crucial for verifying its successful synthesis, quantifying its purity, and monitoring its transformation in chemical reactions.
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent method for its purity assessment and quantification in mixtures. sincerechemical.comresearchgate.net The methodology involves vaporizing the sample and passing it through a capillary column, where separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column.
Research on analogous compounds, such as N-methylaniline and other aniline derivatives, provides a solid foundation for developing a GC method for this compound. d-nb.infoepa.gov For instance, a DB-5MS capillary column, a common nonpolar column, would be a suitable choice for the separation. sincerechemical.com The temperature program would be optimized to ensure adequate separation from potential impurities, such as unreacted m-toluidine and formaldehyde, or side-products.
A typical GC analysis would involve dissolving a small amount of the sample in a suitable solvent, like dichloromethane (B109758) or methanol (B129727), and injecting it into the GC system. sincerechemical.comgoogle.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification when compared to a known standard. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. sincerechemical.com
Below is a hypothetical data table illustrating the kind of results one might expect from a GC-MS analysis to determine the purity of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
|---|---|---|---|
| This compound | 12.5 | 98.5 | 119, 118, 91, 77 |
| m-toluidine | 10.2 | 0.8 | 107, 106, 77 |
| Unidentified Impurity | 14.1 | 0.7 | - |
Thin Layer Chromatography is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of a chemical reaction, such as the synthesis of this compound from m-toluidine and formaldehyde. researchgate.netrsc.org TLC operates on the principle of separating components of a mixture based on their differential adsorption to a stationary phase (typically silica (B1680970) gel on a plate) as they are carried up the plate by a mobile phase (a solvent or solvent mixture). analyticaltoxicology.com
To monitor the formation of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. rsc.orgresearchgate.net Alongside these, spots of the starting materials (m-toluidine) are also applied as references. The plate is then developed in a chamber containing a suitable mobile phase, for example, a mixture of hexane and ethyl acetate.
As the reaction proceeds, the spot corresponding to the starting material, m-toluidine, will diminish in intensity, while a new spot, corresponding to the more nonpolar imine product, this compound, will appear and intensify. researchgate.net The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and mobile phase system.
Visualization of the spots on the TLC plate can often be achieved under UV light, especially for aromatic compounds. rsc.org Alternatively, staining agents can be used. For instance, a potassium permanganate (B83412) (KMnO4) stain can be used to visualize compounds that are easily oxidized. researchgate.net
The following interactive table provides representative Rf values for the reactants and product in a hypothetical TLC analysis for the synthesis of this compound.
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) | Visualization Method |
|---|---|---|
| m-toluidine | 0.35 | UV Light (254 nm), KMnO4 stain |
| This compound | 0.60 | UV Light (254 nm) |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of N-arylimines. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and stability of molecules. nih.gov For 3-methyl-N-methyleneaniline, DFT calculations can elucidate the most stable geometric isomers and conformers. The primary conformational questions involve the geometry around the C=N double bond (E/Z isomerism) and the rotation around the N-aryl single bond.
Schiff bases are generally expected to exist predominantly in the more thermodynamically stable E-configuration (trans), which minimizes steric hindrance. mdpi.com DFT calculations can precisely quantify the energy difference between the E and Z isomers. Furthermore, the rotational barrier around the N-C(aryl) bond can be calculated to understand the molecule's flexibility and the preferred dihedral angle between the imine group and the m-tolyl ring. Studies on similar molecules typically employ functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov
Table 1: Illustrative DFT-Calculated Energetic Properties for Isomers of an N-Arylimine Note: This table is illustrative of typical data obtained from DFT calculations for this class of compounds, as specific values for this compound are not available in the cited literature.
| Property | E-Isomer (trans) | Z-Isomer (cis) | Energy Difference (kcal/mol) |
| Relative Energy (kcal/mol) | 0.00 | +4.5 | 4.5 |
| Dipole Moment (Debye) | 1.85 | 2.10 | - |
The electronic properties of this compound are governed by its molecular orbitals, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. iiste.org
In N-arylimines, the HOMO is typically characterized by π-orbitals distributed across the aniline (B41778) ring and the nitrogen lone pair, while the LUMO is often a π* orbital centered on the C=N imine bond. The presence of the electron-donating methyl group at the meta position on the tolyl ring is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity and electronic absorption spectrum. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and map their spatial distribution. acs.orgresearchgate.net
Table 2: Representative FMO Data from DFT Calculations on Schiff Bases Note: This table represents typical values for related Schiff bases to illustrate the output of molecular orbital analysis.
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.20 | Indicates electron-donating capability |
| LUMO Energy | -1.15 | Indicates electron-accepting capability |
| HOMO-LUMO Energy Gap (ΔE) | 5.05 | Relates to chemical reactivity and stability nih.gov |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can map the entire energy landscape of a chemical reaction, including the identification of transition states. For the formation of this compound (from m-toluidine (B57737) and formaldehyde), quantum chemical calculations can be used to model the reaction pathway of this condensation reaction.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to confirm molecular structures.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The calculated frequencies, often systematically scaled to correct for approximations in the theoretical model, typically show good agreement with experimental IR spectra. researchgate.net This allows for the confident assignment of specific vibrational modes, such as the characteristic C=N imine stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental NMR data.
UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations yield the excitation energies and oscillator strengths corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. This allows for the interpretation of the absorption bands observed experimentally. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems. While quantum chemical calculations focus on static structures, MD simulates how this compound would behave in a specific environment, such as in a solvent or interacting with other molecules.
For a small molecule like this compound, MD simulations could be used to explore its conformational dynamics in solution, solvation structure, and transport properties. Although specific MD studies on this isolated molecule are not prominent in the literature, the technique has been applied extensively to larger systems containing imine bonds, such as in the study of self-healing polyimine networks and the interaction of Schiff base-containing molecules with biological targets. mdpi.comtandfonline.comresearchgate.net These studies highlight the utility of MD in understanding the dynamic nature of the imine bond and its role in material and biological functions. tandfonline.com
Derivatization and Structural Modification Strategies for Advanced Chemical Entities
Introduction of Substituents on the Aromatic Ring System
The benzene (B151609) ring of 3-methyl-N-methyleneaniline is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of both the imino group (-N=CH₂) and the methyl group (-CH₃). wikipedia.orgwvu.educhemistrysteps.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own location on the ring. byjus.com
The imino group, similar to an amino group, is a strong activator and an ortho-, para-director. chemistrysteps.com The methyl group is also an activating ortho-, para-director. The positions on the ring are therefore activated to varying degrees. The positions ortho and para to the imino group (positions 2, 4, and 6) and the positions ortho and para to the methyl group (positions 2, 4, and 6) experience enhanced electron density. This confluence of directing effects makes positions 2, 4, and 6 highly susceptible to electrophilic attack.
Common electrophilic substitution reactions applicable to this system include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can lead to polyhalogenated products due to the high activation of the ring. byjus.com To achieve mono-substitution, the reactivity can be attenuated by converting the imine to a less activating amide group prior to halogenation, followed by hydrolysis. chemistrysteps.com
Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions can protonate the nitrogen atom, forming a deactivating meta-directing group and leading to oxidation or undesired side products. chemistrysteps.comlibretexts.org A common strategy to circumvent this is to first protect the nitrogen as an amide (acetanilide derivative), perform the nitration, and then hydrolyze the amide back to the amine/imine.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring, typically at the least sterically hindered activated position. libretexts.org
The interplay between the two directing groups determines the final regiochemical outcome, which can often be a mixture of isomers.
Manipulation of the Azomethine Linkage
The carbon-nitrogen double bond (C=N), or azomethine linkage, is a key functional group that can be readily manipulated. biointerfaceresearch.com Its polarity and reactivity make it a versatile handle for constructing more complex molecules, particularly through cycloaddition reactions.
One of the most powerful strategies involving the azomethine moiety is its participation in [3+2] cycloaddition reactions. wikipedia.org In these reactions, the imine can be converted into an azomethine ylide, a nitrogen-based 1,3-dipole. wikipedia.org Azomethine ylides are often generated in situ and react readily with various dipolarophiles (such as alkenes or alkynes) to form five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov For this compound, this approach can be used to synthesize substituted pyrrolidine (B122466) or pyrroline (B1223166) rings, embedding the original imine nitrogen into a new heterocyclic framework.
The azomethine linkage can also participate as a component in other cycloadditions, such as the aza-Diels-Alder reaction, which will be discussed in the context of tetrahydropyridine (B1245486) synthesis.
Formation of Complex Polycyclic Aromatic Systems
Building upon the foundational benzene ring of this compound, complex polycyclic aromatic hydrocarbons (PAHs) can be synthesized. These methods often involve the coupling of multiple aromatic units or the annulation of new rings onto the existing structure. rsc.orgresearchgate.net While direct use of the imine is less common for these specific transformations, its precursor, 3-methylaniline, is a viable starting point.
Strategies for PAH synthesis from aniline (B41778) derivatives include:
Palladium-Catalyzed Annulation: These methods involve the cross-coupling of dihaloaromatics with aromatic boronic esters to build larger fused systems. rsc.org An appropriately functionalized derivative of 3-methylaniline could serve as one of the aromatic fragments in such a [3+3] annulation approach.
Phenyl-Addition/Dehydrocyclization (PAC): This mechanism involves the high-temperature reaction of phenyl radicals with existing aromatic molecules. escholarship.org A phenyl radical can add to the aromatic ring of a 3-methylaniline derivative, followed by an intramolecular cyclization and dehydrogenation to form a larger, fused aromatic system.
Scholl Reaction: This classic method uses a Lewis acid and a protic acid to induce intramolecular or intermolecular aryl-aryl coupling through an electrophilic aromatic substitution mechanism, effectively "zipping up" precursor molecules into larger PAHs. chemistryviews.org
These strategies enable the expansion of the simple aniline core into elaborate, multi-ring aromatic structures. vt.edu
Synthesis of Heterocyclic Frameworks Incorporating the Imine Moiety
The imine functionality of this compound is an excellent precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. Through cyclization and cycloaddition reactions, the core structure can be elaborated into valuable scaffolds like quinolines, tetrahydropyridines, and various five-membered heterocycles.
Quinolines are bicyclic heteroaromatic compounds that can be synthesized from anilines or their imine derivatives through several classic named reactions. Using 3-methylaniline (m-toluidine) as the starting material, various substituted quinolines can be prepared.
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgslideshare.net The reaction of 3-methylaniline with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (B89634), would lead to the formation of a dimethylquinoline. Specifically, the reaction with crotonaldehyde would be expected to yield 5,7-dimethylquinoline and/or 7,9-dimethylquinoline, depending on the regiochemistry of the cyclization. chempedia.infoslideshare.net
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganicreactions.orgalfa-chemistry.com While this compound itself is not the direct substrate, its isomer, 2-amino-4-methylbenzaldehyde, could react with a ketone like acetone (B3395972) to produce a substituted quinoline. organic-chemistry.org The reaction mechanism can proceed through either an initial aldol (B89426) condensation or the formation of a Schiff base intermediate. wikipedia.orgnih.gov
| Reaction | Reactants for 3-Methylaniline | Catalyst | Expected Product(s) |
| Doebner-von Miller | 3-Methylaniline + α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) | Lewis or Brønsted Acid (e.g., HCl, SnCl₄) | Substituted Dimethylquinolines |
| Friedländer | 2-Amino-4-methylbenzaldehyde + Ketone (e.g., Acetone) | Acid or Base | Substituted Quinolines |
The imine bond is central to the synthesis of partially saturated six-membered nitrogen heterocycles.
Tetrahydropyridine Scaffolds (via Povarov Reaction): The Povarov reaction is a powerful aza-Diels-Alder [4+2] cycloaddition used to synthesize tetrahydroquinolines, a subset of tetrahydropyridine scaffolds. mdpi.comehu.es In this reaction, an N-arylimine, such as this compound, acts as the azadiene and reacts with an electron-rich alkene (dienophile). nih.gov The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) and results in the formation of a tetrahydroquinoline ring with substituents determined by the specific aldehyde, aniline, and alkene used. ehu.esnih.govrsc.org
Tetrahydroquinazoline (B156257) Scaffolds: These bicyclic structures can be synthesized through various methods. One approach involves a [5+1] annulation, where a 1,5-diamino compound reacts with an aldehyde like formaldehyde (B43269) to form the tetrahydroquinazoline ring. nih.gov Alternatively, iridium-catalyzed asymmetric [4+2] cycloadditions of 1,3,5-triazinanes with specific aniline derivatives can produce these scaffolds in high yield and enantioselectivity. organic-chemistry.org Precursors derived from 3-methylaniline could be employed in these strategies to generate the corresponding substituted tetrahydroquinazolines. researchgate.net
| Heterocycle | Synthetic Method | Key Reactants | Role of Imine/Aniline |
| Tetrahydropyridine | Povarov Reaction | N-Arylimine + Alkene | Imine acts as the azadiene. |
| Tetrahydroquinazoline | [5+1] Annulation | 1,5-Diamino Compound + Aldehyde | Aniline derivative is a precursor to the diamine. |
| Tetrahydroquinazoline | Asymmetric [4+2] Cycloaddition | 1,3,5-Triazinane + Substituted Aniline | Aniline derivative is a key reactant. |
Five-membered nitrogen heterocycles are readily accessible from imine precursors, often through [3+2] cycloaddition reactions.
Imidazolidine (B613845) Derivatives: Imidazolidines can be synthesized via the [3+2] cycloaddition of an azomethine ylide with an imine. nih.gov An azomethine ylide, generated in situ from a precursor like N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, can react with an imine such as this compound. nih.gov This reaction serves as a direct method to construct the 1,3,5-trisubstituted imidazolidine core. organic-chemistry.org
Pyrazoline Derivatives: Pyrazolines are typically formed from the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. nih.govnih.govrevistabionatura.org However, they can also be synthesized via the [3+2] cycloaddition of azomethine imines with electron-deficient alkenes. nih.govmdpi.com Azomethine imines are 1,3-dipoles that can be generated from hydrazone precursors. nih.gov An imine like this compound could potentially act as the dipolarophile in reactions with azomethine imines, or derivatives of it could be converted into precursors for other pyrazoline syntheses. chim.ituomustansiriyah.edu.iqbeilstein-journals.org
| Heterocycle | Synthetic Method | Key Reactants | Role of Imine |
| Imidazolidine | [3+2] Cycloaddition | Azomethine Ylide + Imine | Acts as the dipolarophile. |
| Pyrazoline | [3+2] Cycloaddition | Azomethine Imine + Alkene | Can act as the dipolarophile (alkene component). |
Development of N-Methyleneaniline-Based Ligands and Metal Complexes
The strategic design and synthesis of ligands derived from N-methyleneaniline frameworks, such as this compound, are pivotal in the development of novel metal complexes with tailored electronic and steric properties. These properties, in turn, govern the geometry, stability, and reactivity of the resulting coordination compounds. The presence of the imine (C=N) functionality is a cornerstone of their coordinating ability, while substituents on the aromatic ring, like the methyl group in the meta position, offer a means to fine-tune the ligand's characteristics.
The synthesis of ligands based on the this compound scaffold is guided by several key principles that leverage the inherent reactivity of the imine bond and the electronic and steric influence of the aromatic substituents. These principles allow for the systematic modification of the ligand structure to achieve desired coordination properties.
Steric Influence: The position of substituents on the aniline ring plays a crucial role in determining the steric environment around the metal center in the resulting complex. A methyl group in the meta position, as in this compound, exerts a moderate steric hindrance. This can influence the coordination geometry of the metal complex, potentially favoring certain stereochemistries over others. For instance, bulky substituents on the aniline ring can prevent the formation of highly coordinated species and can stabilize lower coordination numbers. rsc.org The steric demands of the ligand can be further modulated by the choice of the aldehyde or ketone that reacts with the parent aniline to form the Schiff base.
Synthetic Strategies: The most common method for synthesizing N-methyleneaniline-based ligands is the condensation reaction between a primary aniline (in this case, 3-methylaniline) and a suitable carbonyl compound (an aldehyde or a ketone). nih.gov This reaction is typically acid-catalyzed and results in the formation of the characteristic imine or azomethine (-C=N-) functional group. The versatility of this reaction allows for the introduction of a wide array of functionalities into the ligand structure by selecting different carbonyl precursors. For example, the use of salicylaldehyde (B1680747) introduces a hydroxyl group ortho to the imine, creating a bidentate ligand capable of forming a stable six-membered chelate ring with a metal ion through the nitrogen and oxygen atoms. nih.gov
Interactive Table: Design Parameters for N-Methyleneaniline-Based Ligands
| Design Parameter | Influence on Ligand Properties | Synthetic Approach |
| Aniline Substituent | Modulates electronic properties (electron-donating/withdrawing) and steric hindrance. | Selection of appropriately substituted aniline precursor (e.g., 3-methylaniline). |
| Carbonyl Precursor | Determines the steric bulk and introduces additional donor atoms (e.g., -OH, -SH, -N). | Condensation reaction with various aldehydes or ketones. |
| Reaction Conditions | Can influence the yield and purity of the Schiff base ligand. | Optimization of catalyst, solvent, and temperature. |
The coordination chemistry of N-methyleneaniline-based ligands is rich and varied, with the ability to form stable complexes with a wide range of transition metals. mdpi.com Spectroscopic and structural studies have been instrumental in elucidating the coordination modes of these ligands and the geometries of their metal complexes.
Coordination Modes: Schiff base ligands derived from anilines are known to act as versatile coordinating agents. In many cases, they function as bidentate ligands, coordinating to a metal ion through the azomethine nitrogen and another donor atom, often an oxygen or sulfur atom introduced from the carbonyl precursor. nih.gov For example, in complexes of N-salicylidene-3-methylaniline, the ligand coordinates through the imine nitrogen and the deprotonated phenolic oxygen. This chelation results in the formation of a stable six-membered ring, which enhances the thermodynamic stability of the complex.
Spectroscopic Characterization: Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand to the metal ion. A key diagnostic feature is the stretching vibration of the azomethine group (ν(C=N)). In the free ligand, this band typically appears in the region of 1610-1640 cm⁻¹. Upon coordination to a metal ion, the electron density in the C=N bond is reduced, leading to a shift of this band to a lower frequency, providing strong evidence of coordination through the imine nitrogen. nih.govnih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov
Interactive Table: Spectroscopic Data for a Representative Metal Complex of an N-Salicylidene-3-methylaniline Ligand
| Spectroscopic Technique | Key Observation | Interpretation |
| Infrared (IR) | Shift of ν(C=N) to lower frequency. | Coordination of the azomethine nitrogen to the metal ion. |
| UV-Visible | Appearance of new absorption bands. | Ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. |
| ¹H NMR | Shift in the chemical shifts of protons near the coordination sites. | Confirmation of ligand coordination in solution. |
Structural Analysis: X-ray crystallography has provided definitive structural information for a variety of metal complexes with aniline-derived Schiff base ligands. These studies have revealed a range of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion, the stoichiometry of the complex, and the steric and electronic properties of the ligand. nih.gov For instance, Fe(III) complexes with pentadentate Schiff base ligands incorporating a methyl-substituted aniline moiety have been shown to adopt a distorted octahedral geometry. mdpi.com The presence of coordinated water or other solvent molecules in the crystal lattice is also a common feature. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Versatile Building Blocks in Multicomponent Reactions
Imines, such as 3-methyl-N-methyleneaniline, are recognized as exceptionally versatile substrates in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The reactivity of the imine functional group can be modulated, allowing it to participate in MCRs through several distinct mechanistic pathways. nih.gov
The electrophilic carbon atom of the azomethine group in this compound allows it to react with a wide range of carbon-based nucleophiles. This reactivity is central to its role in well-known MCRs such as the Mannich and Hantzsch reactions, which are fundamental for the synthesis of β-amino carbonyl compounds and dihydropyridines, respectively. nih.gov Conversely, the nitrogen atom's lone pair of electrons can act as a nucleophile. nih.gov Furthermore, the conjugated system of N-aryl imines enables them to function as azadienes or dienophiles in pericyclic reactions, including [4+2] cycloadditions (aza-Diels-Alder reactions), leading to the rapid assembly of six-membered nitrogen-containing heterocyclic rings. nih.govresearchgate.net
The diverse reactivity modes of imines in MCRs make them powerful tools for generating molecular diversity and complexity from simple, readily available precursors.
Interactive Data Table: Roles of Imines in Multicomponent Reactions
| Reaction Type | Role of Imine | Resulting Molecular Scaffold | Reference |
|---|---|---|---|
| Mannich Reaction | Electrophile | β-Amino carbonyl compounds | nih.gov |
| Hantzsch Dihydropyridine Synthesis | Electrophile (formed in situ) | Dihydropyridines | nih.gov |
| Aza-Diels-Alder Reaction | Azadiene or Dienophile | Tetrahydroquinolines, Piperidines | nih.govresearchgate.net |
| Ugi Reaction (variant) | Electrophile | α-Acylamino amides | nih.gov |
| Biginelli Reaction | Electrophile (formed in situ) | Dihydropyrimidinones | nih.gov |
Intermediates in the Synthesis of Complex Organic Molecules
The strategic utility of this compound extends to its role as a transient intermediate in the synthesis of complex nitrogen-containing molecules, particularly alkaloids and other heterocycles. nih.gov Imines are frequently generated in situ to participate in cascade reactions, where a sequence of intramolecular transformations occurs following an initial intermolecular bond-forming event, leading to a significant increase in molecular complexity in a single operation. nih.gov
One powerful strategy involves the in situ acylation of an imine to form a highly reactive N-acyl iminium ion. These intermediates are potent electrophiles that can be trapped by various nucleophiles, initiating cascades that rapidly construct bicyclic and tricyclic nitrogen heterocyclic frameworks common to many natural products. nih.gov The specific substitution pattern of this compound, with the methyl group at the meta position of the N-aryl ring, can influence the stereochemical and regiochemical outcome of these complex cyclizations, offering a handle for fine-tuning synthetic routes.
Precursors for Specialized Catalytic Systems
Schiff bases are prized ligands in coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be modified. researchgate.netresearchgate.net The nitrogen atom of the imine group in this compound is an excellent donor site, enabling it to coordinate readily with a wide variety of transition metal ions to form stable metal complexes. researchgate.nettijer.org
These Schiff base-metal complexes often exhibit remarkable catalytic activity and are employed in a broad spectrum of organic transformations. researchgate.netscispace.com For example, cobalt(II) and iron(II) complexes with Schiff base ligands have been shown to catalyze oxidation reactions, including the oxygenation of alkenes. researchgate.net Copper-based Schiff base complexes can enhance hydrolysis rates significantly compared to the simple metal ion. researchgate.net The resulting catalysts are often robust and can be used for reactions such as the epoxidation of alkenes, reduction of ketones, and various cross-coupling reactions. researchgate.net The presence of the 3-methylphenyl group can modulate the solubility and electronic properties of the resulting metal complex, thereby influencing its catalytic efficiency and selectivity. researchgate.nettijer.org
Potential in Advanced Material Development (e.g., Polymer Chemistry Research)
The imine bond is a dynamic covalent bond, meaning its formation is reversible under specific conditions, typically acidic catalysis. researchgate.net This characteristic is increasingly being exploited in materials science for the creation of "smart" polymers with responsive and adaptive properties. The incorporation of the this compound moiety into a polymer backbone could therefore lead to advanced materials.
Polymers featuring dynamic imine bonds are central to the development of covalent adaptable networks (CANs) and vitrimers. These materials behave like robust thermosets at operational temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to the thermally activated exchange of imine bonds. researchgate.net This enables the creation of self-healing materials, where broken bonds can reform upon application of a stimulus like heat, and reprocessable thermosets, which addresses a major challenge in polymer recycling. researchgate.net The specific structure of this compound could influence the thermal and mechanical properties of such polymers.
Research into Corrosion Inhibition Mechanisms of Related Schiff Bases
A significant area of research for Schiff bases is their application as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.gov While specific data for this compound is not extensively documented, the general mechanism for related aromatic Schiff bases is well-understood and provides a clear framework for its expected behavior.
The primary mechanism of inhibition is the adsorption of the Schiff base molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. saudijournals.comaspur.rs This adsorption process is facilitated by several key molecular features:
The Azomethine Group (-C=N-): The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface. aspur.rsnajah.edu
Aromatic Ring: The π-electrons of the phenyl ring provide another avenue for interaction with the metal surface, enhancing the strength of adsorption. saudijournals.com
Heteroatoms: The nitrogen atom acts as a key active center for the adsorption process. aspur.rs
The adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation), and often the process is a combination of both. nih.govsaudijournals.com This protective film effectively blocks the active sites on the metal where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. najah.edu Research on similar Schiff bases, such as those derived from toluidine or other substituted anilines, consistently shows that electron-donating groups on the aromatic ring, like the methyl group in this compound, tend to increase the electron density on the molecule, thereby strengthening its adsorption and improving its inhibition efficiency. saudijournals.comresearchgate.net
Interactive Data Table: Corrosion Inhibition Efficiency of Related Schiff Bases on Mild Steel
| Inhibitor (Schiff Base) | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Reference |
|---|---|---|---|---|
| N-(4-N,N-dimethylaminobenzal)-p-toluidine | HCl | Not specified (max) | Up to 95.55% | researchgate.net |
| (E)-N-(2-chlorobenzylidene)-2-methylaniline | Acidic (unspecified) | 90 ppm | 90% | mdpi.com |
| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one | 1 M HCl | 0.5 mM | 96.9% | nih.gov |
| N – benzylidene – 4 methoxyaniline | 1 M HCl | 600 ppm | 85.2% | orientjchem.org |
| N – benzylidene – 4 methoxyaniline | 0.5 M H₂SO₄ | 600 ppm | 81.8% | orientjchem.org |
| APMS Complex | 1 M HCl | 5 x 10⁻³ M | 94.47% | acs.org |
Future Research Directions and Emerging Paradigms in the Chemistry of 3 Methyl N Methyleneaniline
The field of organic synthesis is in a constant state of evolution, driven by the dual needs for novel molecular architectures and more efficient, sustainable chemical processes. While 3-methyl-N-methyleneaniline is a specific N-aryl imine, its future research trajectory can be envisioned through the lens of broader advancements in imine chemistry. N-aryl imines are fundamental building blocks, and exploring the unique potential of the 3-methyl substituted variant opens up new avenues for investigation. The placement of the methyl group at the meta position of the aniline (B41778) ring introduces specific electronic and steric effects that could be harnessed in novel synthetic methodologies and applications. This section outlines prospective research directions that could define the future landscape of this compound chemistry.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of 3-methyl-N-methyleneaniline?
To confirm structural integrity and purity, use NMR spectroscopy (¹H and ¹³C) for resolving methyl and aromatic proton environments, FT-IR to identify N–H and C=N stretching vibrations, and GC-MS for detecting trace impurities . Cross-validate results with high-resolution mass spectrometry (HRMS) to confirm molecular weight. For quantification, pair HPLC with UV-Vis detection, referencing retention times against authenticated standards .
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
Prioritize controlled reaction conditions:
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Employ catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity in methylene group addition .
- Monitor reaction progress via TLC or in-situ FT-IR to terminate reactions at optimal yields. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact, as aniline derivatives are often toxic .
- Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation .
- Follow spill management guidelines: neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with inert materials (vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Apply DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions, focusing on the methylene group’s nucleophilic behavior. Compare with experimental data (e.g., reaction kinetics) to validate mechanistic pathways. Tools like ACD/Labs Percepta can predict physicochemical properties (logP, pKa) to guide solvent selection .
Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives?
- Conduct sensitivity analysis on variables like temperature, solvent polarity, and catalyst loading .
- Replicate conflicting studies using identical reagents (e.g., anhydrous vs. hydrated salts) and characterize products with XRD or NMR to confirm structural consistency .
- Publish negative results to clarify boundary conditions (e.g., side reactions at elevated temperatures) .
Q. How can researchers design experiments to investigate the compound’s stability under environmental stressors?
- Expose samples to UV light (via solar simulators) and analyze degradation products with LC-MS/MS .
- Simulate aqueous hydrolysis at varying pH levels (2–12) and quantify half-lives using kinetic modeling .
- Cross-reference stability data with computational predictions (e.g., bond dissociation energies) to identify vulnerable sites .
Methodological Considerations
Q. What analytical workflows are suitable for detecting trace impurities in this compound?
- Combine headspace GC-MS for volatile byproducts (e.g., residual solvents) and HPLC-ELSD for non-volatile impurities .
- Use isotope dilution assays (e.g., ¹³C-labeled internal standards) to enhance quantification accuracy in complex matrices .
Q. How can the compound’s electronic properties be exploited in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
